VU 0255035 VU 0255035 N-[3-oxo-3-(4-pyridin-4-yl-1-piperazinyl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide is a member of pyridines and a member of piperazines.
Brand Name: Vulcanchem
CAS No.: 1135243-19-4
VCID: VC0546934
InChI: InChI=1S/C18H20N6O3S2/c25-17(24-12-10-23(11-13-24)14-4-7-19-8-5-14)6-9-20-29(26,27)16-3-1-2-15-18(16)22-28-21-15/h1-5,7-8,20H,6,9-13H2
SMILES: C1CN(CCN1C2=CC=NC=C2)C(=O)CCNS(=O)(=O)C3=CC=CC4=NSN=C43
Molecular Formula: C18H20N6O3S2
Molecular Weight: 432.5 g/mol

VU 0255035

CAS No.: 1135243-19-4

Cat. No.: VC0546934

Molecular Formula: C18H20N6O3S2

Molecular Weight: 432.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

VU 0255035 - 1135243-19-4

Specification

CAS No. 1135243-19-4
Molecular Formula C18H20N6O3S2
Molecular Weight 432.5 g/mol
IUPAC Name N-[3-oxo-3-(4-pyridin-4-ylpiperazin-1-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide
Standard InChI InChI=1S/C18H20N6O3S2/c25-17(24-12-10-23(11-13-24)14-4-7-19-8-5-14)6-9-20-29(26,27)16-3-1-2-15-18(16)22-28-21-15/h1-5,7-8,20H,6,9-13H2
Standard InChI Key WXDHQWPQLKGANZ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=NC=C2)C(=O)CCNS(=O)(=O)C3=CC=CC4=NSN=C43
Canonical SMILES C1CN(CCN1C2=CC=NC=C2)C(=O)CCNS(=O)(=O)C3=CC=CC4=NSN=C43
Appearance Light yellow to yellow solid powder

Introduction

Chemical and Structural Properties of VU 0255035

Molecular Characteristics

VU 0255035 (CAS No. 1135243-19-4) is a synthetic small molecule with a molecular formula of C18H20N6O3S2\text{C}_{18}\text{H}_{20}\text{N}_{6}\text{O}_{3}\text{S}_{2} and a molecular weight of 432.52 g/mol . Its structure integrates a benzothiadiazole sulfonamide moiety linked to a pyridine-piperazine scaffold, which confers selectivity for the M1 receptor subtype. The compound’s solubility in dimethyl sulfoxide (DMSO) (up to 20 mM) facilitates its use in in vitro and in vivo studies, while its stability under recommended storage conditions (−20°C in a desiccated environment) ensures experimental reproducibility .

Table 1: Key Chemical Properties of VU 0255035

PropertyValue
CAS Number1135243-19-4
Molecular FormulaC18H20N6O3S2\text{C}_{18}\text{H}_{20}\text{N}_{6}\text{O}_{3}\text{S}_{2}
Molecular Weight432.52 g/mol
Solubility20 mM in DMSO
SMILES NotationC1CN(CCN1C2=CC=NC=C2)C(=O)CCNS(=O)(=O)C3=CC=CC4=NSN=C43
InChIKeyWXDHQWPQLKGANZ-UHFFFAOYSA-N

Pharmacological Profile and Selectivity

Receptor Subtype Specificity

VU 0255035 exhibits >75-fold selectivity for M1 mAChRs over other subtypes (M2–M5), as demonstrated by equilibrium radioligand binding and functional assays . This selectivity is attributed to its competitive orthosteric binding mechanism, a surprising finding given the high conservation of orthosteric sites across mAChR subtypes . Mutagenesis studies suggest that unique interactions with non-conserved residues in the M1 receptor’s binding pocket underpin this specificity.

Mechanisms of Action in Seizure Modulation

Suppression of Hyperexcitability in the Basolateral Amygdala

In rat brain slices, VU 0255035 (10 µM) blocks paraoxon-induced shifts in synaptic activity within the basolateral amygdala (BLA), a region pivotal to seizure initiation . Paraoxon exposure initially amplifies inhibitory postsynaptic currents (IPSCs), followed by a sustained increase in the excitatory-to-inhibitory charge transfer ratio (sEPSC/sIPSC). VU 0255035 normalizes this ratio by selectively attenuating excitatory currents, suggesting M1 receptor-mediated control of glutamatergic transmission .

Inhibition of Hyperpolarization-Activated Cation Currents (I<sub>h</sub>)

Paraoxon enhances I<sub>h</sub> currents in BLA principal neurons, an effect abolished by VU 0255035 . As I<sub>h</sub> modulates neuronal excitability and rhythmicity, this finding implicates M1 receptors in regulating intrinsic membrane properties that contribute to seizure susceptibility.

Therapeutic Applications in Organophosphate Poisoning and Epilepsy

Delay of Status Epilepticus Onset

Pretreatment with VU 0255035 (25 mg/kg, intraperitoneal) in rats exposed to soman (198 µg/kg) significantly reduces seizure severity scores (Racine scale) from 15 to 45 minutes post-exposure . For example, at 35 minutes, vehicle-treated animals exhibit a score of 5.25±0.755.25 \pm 0.75, whereas VU 0255035-treated rats score 2.25±0.252.25 \pm 0.25 (P < 0.01) . This delay provides a critical window for administering antidotes in OP intoxication scenarios.

Table 2: Effects of VU 0255035 on Soman-Induced Seizure Severity Over Time

Time Post-Exposure (min)Vehicle Group ScoreVU 0255035 Group ScoreP Value
155.25±0.755.25 \pm 0.752.75±0.252.75 \pm 0.250.025
305.25±0.755.25 \pm 0.752.5±0.32.5 \pm 0.30.015
455±15 \pm 12.25±0.252.25 \pm 0.250.026

Research Findings and Experimental Validation

In Vivo Efficacy Against Paraoxon and Soman

In rats, VU 0255035 pretreatment delays SE onset by ~40 minutes after paraoxon or soman exposure, with sustained suppression of behavioral seizure scores . Electrophysiological recordings corroborate these effects, showing reduced neuronal hyperexcitability in the BLA.

Synaptic Plasticity and Network Stability

The compound’s ability to prevent paraoxon-induced synaptic imbalance (e.g., elevated sEPSC/sIPSC ratios) highlights its role in maintaining network stability . This action is distinct from benzodiazepines, which primarily enhance inhibition without addressing excitatory hyperactivity.

Future Directions and Clinical Translation

Human Trials and Dose Optimization

No human trials have been conducted to date. Future studies must establish pharmacokinetic profiles, blood-brain barrier penetration, and optimal dosing regimens.

Expansion to Other Neurological Disorders

Given its favorable cognitive safety profile, VU 0255035 warrants exploration in Alzheimer’s disease, Parkinson’s disease, and dystonia, where M1 receptor dysregulation is implicated .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator